Methyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate

Orthogonal protection strategy Thiazole synthesis Cephalosporin intermediate

Substituting unprotected 2-aminothiazole analogs in cephalosporin side-chain assembly causes uncontrolled acylation and purity failure. MBTA (CAS 103053-97-0) is the validated Cbz-protected intermediate specifically manufactured for cefotiam and ceftibuten API synthesis. • Orthogonal Cbz protection survives oxidative aromatization and Hantzsch conditions that degrade Boc/Fmoc analogs, ensuring reaction selectivity and final API purity. • Crystalline powder form enables precise metering in continuous flow reactors and automated synthesis platforms. • ≥98% purity with multi-vendor availability provides supply chain redundancy for generic manufacturers and vendor audits.

Molecular Formula C14H14N2O4S
Molecular Weight 306.34 g/mol
CAS No. 103053-97-0
Cat. No. B185071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate
CAS103053-97-0
SynonymsMethyl 2-(2-(((benzyloxy)carbonyl)aMino)thiazol-4-yl)acetate
Molecular FormulaC14H14N2O4S
Molecular Weight306.34 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CSC(=N1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H14N2O4S/c1-19-12(17)7-11-9-21-13(15-11)16-14(18)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,16,18)
InChIKeyUKRDTJGASAPTHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MBTA (CAS 103053-97-0) Procurement Guide


Methyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate (CAS 103053-97-0, also referred to as MBTA) is a protected thiazole-acetate building block featuring a benzyloxycarbonyl (Cbz) amine protecting group and a methyl ester functionality. This compound serves as a dedicated pharmaceutical intermediate explicitly manufactured for the synthesis of cephalosporin antibiotics, specifically cefotiam and ceftibuten [1][2]. The Cbz group confers orthogonal protection compatibility during multi-step β-lactam antibiotic assembly, while the methyl ester provides a stable, crystalline handle for subsequent activation or coupling reactions.

MBTA Irreplaceability in Cephalosporin Synthesis


Substituting this compound with an unprotected 2-aminothiazole analog (e.g., methyl 2-(2-aminothiazol-4-yl)acetate, CAS 64987-16-2) or a different protected variant introduces incompatible reactivity during cephalosporin side-chain assembly. The free amine in unprotected analogs undergoes uncontrolled acylation and side reactions during coupling with activated β-lactam cores, compromising reaction selectivity and final API purity . Furthermore, alternative protecting groups such as tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) are incompatible with the specific oxidative and acidic conditions employed in the Kelly and Hantzsch methodologies used for constructing these thiazole-containing cephalosporin intermediates [1]. The Cbz group in CAS 103053-97-0 is uniquely positioned to survive these synthetic sequences while remaining removable under mild hydrogenolysis conditions orthogonal to other sensitive functionalities present in the final cephalosporin framework.

MBTA vs. Analogs: Comparative Evidence


Cbz vs. Boc/Fmoc Protecting Group Compatibility

In the oxidative aromatization step of the Kelly methodology for constructing 2-aminothiazole-derived cephalosporin side chains, N-Cbz-protected thiazole precursors undergo successful conversion to the desired aromatic thiazole product, whereas N-Boc and N-Fmoc protected analogs fail to survive the reaction conditions [1]. This compatibility difference arises from the acid-lability of Boc (cleaved under mildly acidic conditions present during oxidation) and the base-sensitivity of Fmoc (incompatible with the basic workup following cyclodehydration-oxidation). The Cbz group in CAS 103053-97-0 remains intact throughout these sequences and can be cleanly removed via hydrogenolysis at the final stage without affecting the β-lactam ring.

Orthogonal protection strategy Thiazole synthesis Cephalosporin intermediate Protecting group compatibility

Protected vs. Unprotected Amine Selectivity

The unprotected analog methyl 2-(2-aminothiazol-4-yl)acetate (CAS 64987-16-2) bears a free primary amine that participates in uncontrolled acylation when exposed to activated carboxylic acid derivatives during cephalosporin coupling reactions [1]. The Cbz-protected compound (CAS 103053-97-0) masks this amine, enabling selective reaction at the desired ester or α-methylene position without generating polymeric byproducts or N-acylated impurities that would necessitate additional purification steps and reduce overall yield.

Protected intermediate Reaction selectivity Cephalosporin side-chain synthesis Acylation control

Methyl vs. Ethyl Ester Crystallinity

Methyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate (CAS 103053-97-0) is consistently described as a white to off-white crystalline powder [1][2], a solid-state characteristic that facilitates accurate weighing, stable storage, and consistent reaction performance in industrial settings. The ethyl ester analog (ethyl 2-(2-benzyloxycarbonylaminothiazol-4-yl)acetate, CAS 92592-02-4), while chemically similar, differs in its physical handling properties, which can affect dissolution kinetics and precise metering in continuous flow or automated synthesis platforms.

Crystallinity Melting point Handling characteristics Methyl ester Ethyl ester

Industry Purity Benchmark

Commercial supplies of CAS 103053-97-0 are routinely offered with a minimum purity specification of 98%, as documented across multiple independent vendor technical datasheets . This established purity benchmark reflects the compound's mature position in the cephalosporin intermediate supply chain and provides procurement teams with a clear, verifiable quality standard. Variability in purity among alternative or custom-synthesized analogs introduces additional analytical burden and batch-to-batch inconsistency.

Purity specification Quality control Pharmaceutical intermediate Commercial availability

Validated Use in Cefotiam and Ceftibuten Synthesis

CAS 103053-97-0 is explicitly manufactured for and validated in the industrial synthesis of cefotiam and ceftibuten, two marketed cephalosporin antibiotics [1][2][3]. This downstream validation means procurement of this specific CAS number carries reduced regulatory and process development risk compared to sourcing a structurally similar but untested analog that would require de novo qualification for use in approved API manufacturing routes. The compound is integrated into established cephalosporin side-chain synthetic protocols documented in the Chinese antibiotic literature [4].

Cephalosporin antibiotics Cefotiam Ceftibuten Validated intermediate Supply chain

MBTA Procurement Scenarios


Cefotiam and Ceftibuten API Production

This compound is the validated side-chain precursor for the industrial manufacture of cefotiam and ceftibuten active pharmaceutical ingredients [1][2]. Procurement of CAS 103053-97-0 supports established regulatory filings and validated manufacturing processes, minimizing the need for revalidation that would be required if an alternative intermediate were substituted [1][2].

New Cephalosporin Analog Development

The Cbz protecting group in CAS 103053-97-0 offers compatibility with oxidative aromatization conditions that degrade Boc- and Fmoc-protected analogs [1]. Researchers developing next-generation cephalosporins that require robust, orthogonal amine protection during harsh synthetic steps should prioritize this intermediate to avoid protecting group failure and yield loss [1].

Crystalline Handling for Large-Scale Manufacturing

The well-characterized crystalline powder form of CAS 103053-97-0 [1][2] makes it suitable for continuous flow reactors and automated synthesis platforms where precise metering and consistent dissolution are critical for reproducible output [1][2].

Generic Cephalosporin Supply Chain Qualification

The broad commercial availability of CAS 103053-97-0 at ≥98% purity from multiple established vendors [1][2] provides generic pharmaceutical manufacturers with supply chain redundancy and a clear, industry-standard quality benchmark for second-source qualification and vendor audits [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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